
N-Boc-(+/-)-amino-4-methoxyphenylbutanal
概要
説明
“N-Boc-(+/-)-amino-4-methoxyphenylbutanal” is a compound that involves the N-tert-butyloxycarbonyl (N-Boc) group . The N-Boc group is one of the most widely used amine-protecting groups in multistep reactions in synthetic organic chemistry as well as in peptide synthesis .
Synthesis Analysis
The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc 2 O . Active esters and other derivatives such as Boc-ONH 2 and Boc-N 3 can also be used .Molecular Structure Analysis
The N-Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .Chemical Reactions Analysis
N-Boc deprotection (deBoc) is a common reaction in pharmaceutical research and development, as well as pharma manufacturing . Use of a catalyst lowers the required reaction temperature, and heterogeneous catalysts allow the reaction to be conducted in a continuous flow reactor with a low-boiling solvent .Physical And Chemical Properties Analysis
The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .科学的研究の応用
Peptide Synthesis and Modification
N-Boc-protected amino acids and their derivatives are fundamental in peptide synthesis, providing a means to prevent unwanted side reactions and ensure the correct assembly of peptide chains. The Boc group is particularly valued for its ease of removal under mild acidic conditions, preserving the integrity of the peptide. For instance, the synthesis and application of N-Boc protected hydrazino acids and their transformation into β-Boc-hydrazino derivatives demonstrate the versatility of N-Boc-protected compounds in peptide modification and the generation of biologically active heterocycles (Baburaj & Thambidurai, 2012).
Generation of Novel Amino Acids
The research also extends to the development of new amino acid analogs that serve as building blocks for peptides with enhanced properties or specific functions. For example, the synthesis of α,α-disubstituted 4-phosphonophenylalanine analogues as phosphotyrosyl mimetics highlights the role of N-Boc-protected compounds in the exploration of cellular signal transduction processes (Oishi et al., 2004). These analogues, protected for peptide synthesis, illustrate the compound's contribution to the study of phosphorylation events in signaling pathways.
Functionalization and Advanced Applications
The functionalization of amino acids and peptides with N-Boc-protected intermediates opens pathways to advanced applications, including the design of materials with specific properties. The incorporation of N-Boc-protected amino acids into polymers, for instance, facilitates the development of responsive materials that can undergo changes in response to environmental stimuli, demonstrating the compound's utility beyond traditional peptide synthesis (Kumar et al., 2013).
作用機序
Target of Action
It’s known that the n-boc group is widely used in synthetic organic chemistry for the protection of amines . This suggests that the compound could interact with amines in various biologically active compounds.
Mode of Action
The N-Boc group in the compound provides protection for amines during chemical reactions . It’s introduced under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The N-Boc group is stable towards most nucleophiles and bases, which allows it to protect the amine during various chemical transformations .
Biochemical Pathways
The n-boc group is a key functionality in several compounds, including natural products, amino acids, and peptides . Therefore, it can be inferred that the compound could play a role in the biochemical pathways involving these molecules.
Pharmacokinetics
The n-boc group is known for its stability, which could potentially influence the bioavailability of the compound .
Result of Action
The N-Boc group’s primary function is to protect amines during chemical reactions . After the reaction, the N-Boc group can be removed under a variety of conditions . This process allows the free amines to participate in subsequent reactions, which could lead to the synthesis of various biologically active compounds .
Action Environment
The action of N-Boc-(+/-)-amino-4-methoxyphenylbutanal can be influenced by various environmental factors. For instance, the introduction and removal of the N-Boc group can be conducted under different conditions, such as temperature and pH . Moreover, the use of catalysts can lower the required reaction temperature and enhance the efficiency and productivity of the reaction .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
tert-butyl N-[1-(4-methoxyphenyl)-4-oxobutan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-16(2,3)21-15(19)17-13(9-10-18)11-12-5-7-14(20-4)8-6-12/h5-8,10,13H,9,11H2,1-4H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSNUHRYVMWDSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC=O)CC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301128725 | |
| Record name | Carbamic acid, N-[1-[(4-methoxyphenyl)methyl]-3-oxopropyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301128725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-(+/-)-amino-4-methoxyphenylbutanal | |
CAS RN |
1379812-22-2 | |
| Record name | Carbamic acid, N-[1-[(4-methoxyphenyl)methyl]-3-oxopropyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1379812-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[1-[(4-methoxyphenyl)methyl]-3-oxopropyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301128725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






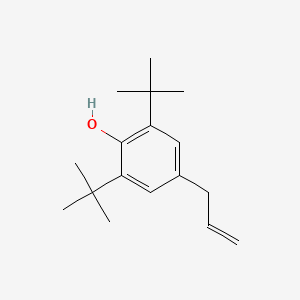
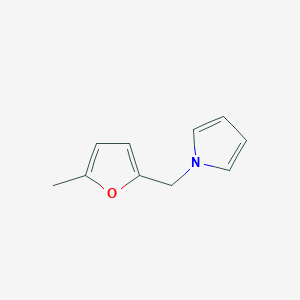
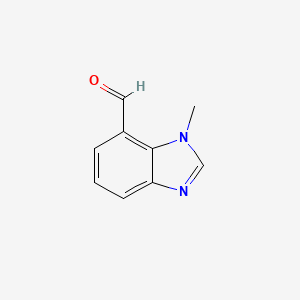
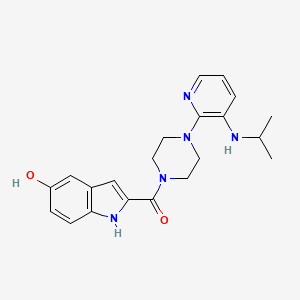
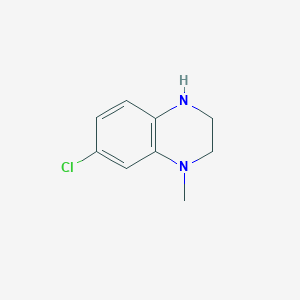
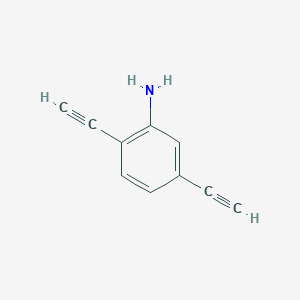
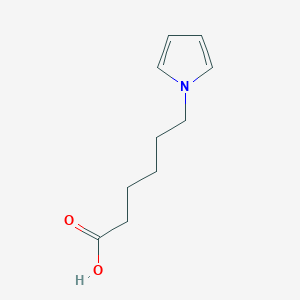
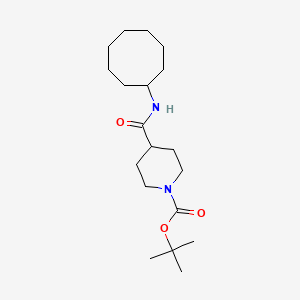
![2-{[4-(4-Methylpiperazin-1-yl)-3-nitrophenyl]carbonyl}benzoic acid](/img/structure/B3047285.png)

